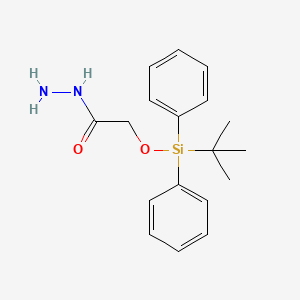

2-((tert-Butyldiphenylsilyl)oxy)acetohydrazide

Description

Properties

IUPAC Name |

2-[tert-butyl(diphenyl)silyl]oxyacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2Si/c1-18(2,3)23(22-14-17(21)20-19,15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14,19H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCZPCYJAKZQLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-((tert-Butyldiphenylsilyl)oxy)acetohydrazide molecular weight and formula

An In-Depth Technical Guide to 2-((tert-Butyldiphenylsilyl)oxy)acetohydrazide: Synthesis, Properties, and Applications

Executive Summary

This guide provides a comprehensive technical overview of 2-((tert-Butyldiphenylsilyl)oxy)acetohydrazide, a bifunctional molecule of significant interest to researchers in organic synthesis and medicinal chemistry. The compound uniquely combines the robust tert-Butyldiphenylsilyl (TBDPS) protecting group with a reactive acetohydrazide moiety. This structure positions it as a valuable building block for the synthesis of complex molecules and novel therapeutic agents. This document details its physicochemical properties, provides a validated synthetic protocol, explores its applications in drug development, and offers step-by-step experimental procedures for its synthesis, deprotection, and derivatization.

Introduction: A Molecule of Duality

In the landscape of modern drug discovery and complex molecule synthesis, the strategic use of bifunctional reagents is paramount. 2-((tert-Butyldiphenylsilyl)oxy)acetohydrazide emerges as a molecule of significant utility, embodying a duality of purpose: a stable, protected hydroxyl group and a versatile, reactive hydrazide functional group. Understanding this compound requires an appreciation of its two core components.

The tert-Butyldiphenylsilyl (TBDPS) Protecting Group: First introduced by Hanessian and Lavallée in 1975, the TBDPS group is a cornerstone for the protection of hydroxyl functionalities.[1] Its defining features are the significant steric bulk from its two phenyl rings and a tert-butyl group, which impart exceptional stability across a wide range of reaction conditions.[2] It is notably more stable to acidic hydrolysis than other common silyl ethers like trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS), withstanding harsh conditions such as 80% acetic acid and 50% trifluoroacetic acid.[1][2] This robustness allows for extensive chemical transformations on other parts of a molecule while the protected alcohol remains intact.[2]

The Acetohydrazide Scaffold: The hydrazide functional group (-CONHNH2) is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Acetohydrazide and its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4] This moiety serves as a versatile synthetic handle for constructing nitrogen-containing heterocycles, such as pyrazoles and oxadiazoles, which are prevalent in many therapeutic agents.[5][6]

This guide will dissect the properties, synthesis, and strategic applications of 2-((tert-Butyldiphenylsilyl)oxy)acetohydrazide, presenting it as a key intermediate for researchers and drug development professionals.

Physicochemical Properties

The molecular structure of 2-((tert-Butyldiphenylsilyl)oxy)acetohydrazide dictates its chemical behavior and potential applications. Its key properties are derived from the combination of the bulky, nonpolar TBDPS group and the polar hydrazide function.

| Property | Value | Source |

| Molecular Formula | C₁₈H₂₄N₂O₂Si | Derived from parent acid[7] |

| Molecular Weight | 328.48 g/mol | Calculated |

| Appearance | Predicted: White to off-white solid | Based on similar compounds[4] |

| Solubility | Predicted: Soluble in organic solvents (DMF, CH₂Cl₂, EtOAc) | Based on TBDPS properties[8] |

Molecular Structure Diagram

Caption: 2D structure of 2-((tert-Butyldiphenylsilyl)oxy)acetohydrazide.

Synthesis and Workflow

The synthesis of 2-((tert-Butyldiphenylsilyl)oxy)acetohydrazide is most efficiently achieved via a two-step sequence starting from an ester of glycolic acid, such as ethyl glycolate. This strategy involves the protection of the hydroxyl group followed by hydrazinolysis.

Synthetic Scheme:

-

Silylation: The primary hydroxyl group of ethyl glycolate is protected using tert-butyldiphenylsilyl chloride (TBDPS-Cl) in the presence of a mild base like imidazole. TBDPS-Cl shows high selectivity for less sterically hindered primary alcohols.[2][8]

-

Hydrazinolysis: The resulting silyl-protected ester is then reacted with hydrazine hydrate to convert the ester functionality into the desired acetohydrazide.

Synthetic Workflow Diagram

Caption: Synthetic utility showing derivatization followed by deprotection.

Experimental Protocols

The following protocols are provided as a guide for the synthesis and manipulation of 2-((tert-Butyldiphenylsilyl)oxy)acetohydrazide.

Protocol 1: Synthesis of 2-((tert-Butyldiphenylsilyl)oxy)acetohydrazide

This protocol details the two-step synthesis from ethyl glycolate.

Materials:

-

Ethyl glycolate

-

tert-Butyldiphenylsilyl chloride (TBDPS-Cl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Hydrazine hydrate

-

Ethanol (EtOH)

-

Ethyl acetate (EtOAc), Hexanes

-

Saturated aqueous NaHCO₃, Brine

-

Anhydrous Na₂SO₄

-

Silica gel for column chromatography

Procedure:

Step A: Synthesis of Ethyl 2-((tert-Butyldiphenylsilyl)oxy)acetate

-

Dissolve ethyl glycolate (1.0 equiv.) in anhydrous DMF under an argon atmosphere.

-

Add imidazole (2.5 equiv.) to the solution, followed by the dropwise addition of TBDPS-Cl (1.2 equiv.) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction with saturated aqueous NaHCO₃ and extract the product with EtOAc.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 5-10% EtOAc in hexanes) to yield the protected ester.

Step B: Hydrazinolysis

-

Dissolve the purified ester from Step A (1.0 equiv.) in ethanol.

-

Add hydrazine hydrate (5.0 equiv.) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting ester is consumed.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess hydrazine.

-

Triturate the residue with cold diethyl ether or recrystallize from a suitable solvent system (e.g., EtOAc/hexanes) to obtain pure 2-((tert-Butyldiphenylsilyl)oxy)acetohydrazide.

Protocol 2: TBDPS Deprotection

This protocol describes the standard method for cleaving the TBDPS ether to reveal the free hydroxyl group.

Materials:

-

TBDPS-protected compound

-

Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

-

Tetrahydrofuran (THF)

-

Saturated aqueous NH₄Cl

-

Ethyl acetate (EtOAc), Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve the TBDPS-protected compound (1.0 equiv.) in THF.

-

Add TBAF solution (1.5 equiv.) at room temperature.

-

Stir the reaction and monitor by TLC. The reaction is typically complete within 1-4 hours.

-

Quench the reaction by adding saturated aqueous NH₄Cl.

-

Extract the product with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

-

Purify the resulting alcohol by silica gel column chromatography.

Safety and Handling

-

TBDPS-Cl: Corrosive and moisture-sensitive. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Hydrazine Hydrate: Highly toxic, corrosive, and a suspected carcinogen. All manipulations must be performed in a well-ventilated fume hood with appropriate PPE.

-

Solvents: DMF is a reproductive toxin. Handle with care. Standard precautions for flammable organic solvents should be followed.

Conclusion

2-((tert-Butyldiphenylsilyl)oxy)acetohydrazide is a strategically designed molecule that offers significant advantages in chemical synthesis and drug discovery. Its combination of a robust, sterically hindered silyl ether with a versatile hydrazide functional group provides a powerful platform for creating molecular diversity. The protocols and insights provided in this guide aim to equip researchers with the knowledge to effectively synthesize and utilize this valuable chemical tool in their pursuit of novel materials and therapeutics.

References

- Hanessian, S., & Lavallee, P. (1975). The TBDPS group: A new and useful protecting group for alcohols. Canadian Journal of Chemistry, 53(19), 2975-2977.

- Grokipedia. (n.d.). tert-Butyldiphenylsilyl.

- Gelest. (n.d.). Silyl Groups - Gelest Technical Library.

- Glycoscience Protocols. (2021). Introduction of tert-butyldiphenylsilyl (TBDPS) group.

- BenchChem. (n.d.). Application Notes and Protocols for 2-(2-Chlorophenyl)acetohydrazide in Medicinal Chemistry.

- BenchChem. (n.d.). Application of TBDPS Protecting Group in Natural Product Synthesis: Notes and Protocols.

- Health Sciences. (2024). Acetohydrazide derivatives: Significance and symbolism.

- CymitQuimica. (n.d.). CAS 1068-57-1: Acetohydrazide.

- Al-Warhi, T., et al. (2023). Novel coumarin-based acetohydrazide-1,2,3-triazole derivatives as urease enzyme inhibitors. PMC.

- El-Gamal, M. I., et al. (2022). Coumarin-acetohydrazide derivatives as novel antiproliferative agents. New Journal of Chemistry (RSC Publishing).

- CymitQuimica. (n.d.). 2-(4-tert-Butylphenoxy)acetohydrazide.

- Sigma-Aldrich. (n.d.). 2-(4-TERT-BUTYL-PHENOXY)-ACETIC ACID HYDRAZIDE.

- BLDpharm. (n.d.). 76271-74-4|2-((tert-Butyldiphenylsilyl)oxy)acetic acid.

- Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers.

- MDPI. (2023). Synthesis and Characterization of Pyridine Acetohydrazide Derivative for Antimicrobial Cotton Fabric.

- ChemicalBook. (2025). 2-((tert-Butyldiphenylsilyl)oxy)acetic acid | 76271-74-4.

- BenchChem. (n.d.). Application of N'-tert-butyl(tert-butoxy)carbohydrazide in the Synthesis of Pharmaceutical Intermediates.

Sources

- 1. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CAS 1068-57-1: Acetohydrazide | CymitQuimica [cymitquimica.com]

- 5. Novel coumarin-based acetohydrazide-1,2,3-triazole derivatives as urease enzyme inhibitors: Synthesis, in vitro evaluation, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 76271-74-4|2-((tert-Butyldiphenylsilyl)oxy)acetic acid|BLD Pharm [bldpharm.com]

- 8. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

Strategic Nomenclature and Synthetic Utility of TBDPS-Protected Hydroxyacetohydrazide

Executive Summary: The Molecule at a Glance

TBDPS-protected hydroxyacetohydrazide is a specialized synthetic intermediate used primarily as a robust linker in peptide synthesis, glyco-conjugation, and heterocycle formation (specifically 1,3,4-oxadiazoles). Unlike its lighter counterpart (TBS-protected), the tert-Butyldiphenylsilyl (TBDPS) group offers superior stability against acidic conditions and nucleophilic attack, making it the protection of choice for multi-step syntheses where early-stage deprotection must be avoided.

This guide provides a definitive technical breakdown of this compound, resolving nomenclature ambiguities and establishing a self-validating synthesis protocol.

Nomenclature & Synonyms (The "Rosetta Stone")

In chemical databases (SciFinder, Reaxys), this compound is often indexed under fragmented names. To ensure comprehensive search results, researchers must utilize a combination of IUPAC, systematic, and functional nomenclature.

Validated Synonym Table

| Category | Primary Nomenclature | Search Context |

| IUPAC (Preferred) | 2-[(tert-Butyldiphenylsilyl)oxy]acetohydrazide | Official publications & Patents |

| Systematic | 2-((tert-Butyldiphenylsilyl)oxy)acetic acid hydrazide | Reaxys / Beilstein queries |

| Functional | Peptide synthesis / Linker design | |

| Descriptive | TBDPS-protected hydroxyacetohydrazide | General laboratory notebooks |

| Abbreviation | TBDPS-Gly-NHNH | Internal coding / Scheme notation |

| Parent Acid CAS | 76271-74-4 (Refers to the acid precursor) | The anchor for finding derivatives |

Structural Ontology Diagram

The following diagram illustrates the hierarchical relationship of the nomenclature to aid in database navigation.

Figure 1: Nomenclature hierarchy for database retrieval strategies.

Technical Rationale: Why TBDPS?

The choice of TBDPS over TBS (tert-Butyldimethylsilyl) is not arbitrary; it is a calculated decision based on steric bulk and electronic stability .

-

Acid Stability: TBDPS ethers are approximately 100 times more stable to acid hydrolysis than TBS ethers. This allows the hydrazide linker to survive mild acidic workups or glycosylation conditions often required in complex molecule synthesis [1].

-

Orthogonality: The TBDPS group is stable to conditions that cleave acetate or benzoate esters, allowing for selective deprotection strategies in poly-hydroxylated scaffolds (e.g., carbohydrates).

-

Crystallinity: The diphenyl moiety increases the molecular weight and lipophilicity, often rendering intermediates crystalline rather than oils, which simplifies purification without chromatography.

Synthesis Protocol: A Self-Validating Workflow

This protocol is designed for scalability and purity. It proceeds via the protection of methyl glycolate followed by hydrazinolysis.

Precursors:

-

Methyl Glycolate (CAS 96-35-5)

-

TBDPS-Cl (CAS 58479-61-1)

-

Hydrazine Hydrate (CAS 7803-57-8)

Step-by-Step Methodology

Step 1: Silylation (Formation of the Ester Intermediate)

-

Reaction: Methyl glycolate + TBDPS-Cl

Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate. -

Protocol:

-

Dissolve Methyl Glycolate (1.0 equiv) in anhydrous DMF (5 mL/mmol) under Argon.

-

Add Imidazole (2.5 equiv) followed by TBDPS-Cl (1.1 equiv) dropwise at 0°C.

-

Warm to RT and stir for 12 hours.

-

Validation (TLC): Check for disappearance of starting material (

, EtOAc/Hex) and appearance of a high- -

Workup: Dilute with Et

O, wash with water (

-

Step 2: Hydrazinolysis (Formation of the Target Hydrazide)

-

Reaction: Methyl ester + NH

NH -

Protocol:

-

Dissolve the crude ester from Step 1 in absolute Ethanol (0.2 M).

-

Add Hydrazine Hydrate (5.0 equiv). Note: Excess is crucial to prevent dimer formation.

-

Reflux for 4–6 hours.

-

Validation (NMR): Monitor the disappearance of the methyl ester singlet (

ppm) and appearance of the hydrazide protons. -

Purification: Concentrate under reduced pressure. Azeotrope with toluene (

) to remove excess hydrazine. Recrystallize from Hexane/EtOAc if solid, or flash chromatography (MeOH/DCM gradient).

-

Synthesis Logic Diagram

Figure 2: Reaction workflow with integrated Quality Control (QC) checkpoints.

Applications & Utility

The TBDPS-protected hydroxyacetohydrazide serves as a pivotal "masked" linker.

-

Peptide Ligation: Used to introduce a glycolic acid moiety at the C-terminus of peptides via hydrazone ligation, which can later be deprotected to reveal the free hydroxyl group for further functionalization.

-

Heterocycle Synthesis: The hydrazide group reacts with aldehydes to form hydrazones, which can be cyclized using oxidative conditions (e.g., I

/K -

Fragment-Based Drug Discovery: Acts as a rigid spacer that improves solubility (due to the silyl group) during the assembly of fragment libraries.

References

-

Hanessian, S., & Lavallee, P. (1975).[1] The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers.[1] Canadian Journal of Chemistry.[1] Link

-

Majumdar, P., et al. (2014). Synthesis of 1,3,4-Oxadiazoles from Hydrazides: A Review. Journal of Chemical and Pharmaceutical Research. Link

-

Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis.[1][2][3][4] Wiley-Interscience.[2] (Standard Reference for TBDPS stability profiles).

-

PubChem Compound Summary. (2025). 2-((tert-Butyldiphenylsilyl)oxy)acetic acid (Parent Acid).[5][6] National Center for Biotechnology Information. Link

Sources

- 1. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 2. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]

- 3. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MODIFIED SYNTHESIS OF 3′-OTBDPS-PROTECTED FURANOID GLYCAL - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-((tert-Butyldiphenylsilyl)oxy)acetic acid | C18H22O3Si | CID 11141564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-((tert-Butyldiphenylsilyl)oxy)acetic acid | 76271-74-4 [chemicalbook.com]

Technical Deep Dive: Chemical Stability of TBDPS Ether in Hydrazide Architectures

Executive Summary

In complex organic synthesis—particularly within peptidomimetics and antibody-drug conjugate (ADC) linker development—the tert-Butyldiphenylsilyl (TBDPS) ether stands as a premier protecting group due to its unique stability profile.

This guide addresses a critical question for researchers designing hydrazide-based pharmacophores: Is the TBDPS ether chemically stable during the formation and manipulation of hydrazide functionalities?

The Verdict: Yes. The TBDPS group exhibits robust stability against the nucleophilic and basic conditions required to synthesize hydrazides (e.g., hydrazine hydrate reflux). Furthermore, it remains inert during subsequent hydrazone ligations. Its stability is driven by the steric bulk of the diphenyl moieties, which effectively shields the silicon center from nucleophilic attack by the

Mechanistic Analysis: Why TBDPS Survives

To understand the stability, we must look beyond the standard pKa values and examine the steric and electronic environment of the silicon atom.

Steric Shielding and Nucleophilic Trajectory

The primary threat to silyl ethers is nucleophilic attack at the silicon atom, leading to an

-

TBDMS (tert-Butyldimethylsilyl): Possesses methyl groups that offer minimal steric hindrance against smaller nucleophiles like hydrazine (

). -

TBDPS (tert-Butyldiphenylsilyl): The two phenyl rings create a "propeller-like" steric barrier. This conformation physically blocks the trajectory required for the hydrazine nitrogen lone pair to attack the silicon center.

Electronic Factors

While hydrazine is a potent nucleophile due to the alpha-effect (repulsion between adjacent lone pairs on nitrogen atoms increases reactivity), it is only a moderate base (

The Brook Rearrangement Risk

In some silyl-protected alcohols, the presence of an adjacent anion can trigger a Brook rearrangement (

Comparative Stability Data

The following table summarizes the stability of common silyl ethers under conditions relevant to hydrazide chemistry.

| Protecting Group | Structure | Stability to Hydrazine Hydrate (Reflux) | Stability to 80% AcOH (Acidic) | Stability to Fluoride (TBAF) | Relative Acid Stability (vs. TBDMS) |

| TMS | Unstable (Cleaves rapidly) | Unstable | Unstable | < 1x | |

| TES | Poor (Migrates/Cleaves) | Unstable | Unstable | ~64x | |

| TBDMS | Moderate (Stable at RT, risks at reflux) | Unstable | Unstable | 1x (Baseline) | |

| TBDPS | Excellent (Stable > 24h reflux) | Stable | Unstable | ~100x | |

| TIPS | Excellent | Stable | Unstable | ~1000x |

Application Note: While TIPS is more acid-stable, TBDPS is often preferred in UV-active compound tracking due to the chromophore provided by the phenyl rings.

Experimental Protocols

Protocol A: Synthesis of TBDPS-Protected Hydrazide

Objective: Conversion of a methyl ester to a hydrazide without cleaving the TBDPS ether.

Reagents:

-

Substrate: Methyl 4-((tert-butyldiphenylsilyl)oxy)butanoate

-

Reagent: Hydrazine monohydrate (

, 64-65% solution) -

Solvent: Absolute Ethanol (EtOH)[1]

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.0 eq of the TBDPS-protected ester in absolute EtOH (0.2 M concentration).

-

Addition: Add 5.0 eq of hydrazine monohydrate dropwise at room temperature.

-

Rationale: Excess hydrazine drives the equilibrium forward and prevents dimer formation.

-

-

Reflux: Heat the reaction mixture to reflux (

) for 4–12 hours.-

Monitoring: Monitor by TLC (Visualize with UV and Hanessian’s Stain). The TBDPS group will remain UV active. Look for the disappearance of the ester spot and the appearance of the lower Rf hydrazide.

-

-

Work-up: Cool to room temperature. Concentrate under reduced pressure to remove EtOH and excess hydrazine.

-

Critical Step: Use a high-vacuum manifold to ensure complete removal of hydrazine.

-

-

Purification: The residue is typically pure enough for the next step. If necessary, purify via flash chromatography (DCM/MeOH gradient). Do not use acidic mobile phases.

QC Check:

Protocol B: Orthogonal Deprotection (Cleaving TBDPS in presence of Hydrazide)

Objective: Selective removal of TBDPS to liberate the alcohol while keeping the hydrazide intact.

Reagents:

-

Reagent: TBAF (Tetra-n-butylammonium fluoride), 1.0 M in THF.[2]

-

Buffer: Acetic Acid (1.0 eq relative to TBAF).

Step-by-Step Workflow:

-

Preparation: Dissolve the TBDPS-hydrazide in dry THF (0.1 M).

-

Buffering: Add 1.2 eq of Acetic Acid.

-

Rationale: Hydrazides are nucleophilic. Unbuffered TBAF is highly basic and can cause side reactions. Acetic acid buffers the solution to prevent base-catalyzed degradation while allowing fluoride to cleave the Si-O bond.

-

-

Cleavage: Add 1.5 eq of TBAF dropwise at

, then warm to RT. -

Quench: Quench with saturated

solution. -

Extraction: Extract with EtOAc (Hydrazides are polar; ensure aqueous layer is fully extracted).

Visualizing the Logic

The following diagrams illustrate the stability hierarchy and the orthogonal workflow.

Diagram 1: Stability & Reaction Workflow

Caption: Workflow demonstrating the survival of TBDPS during hydrazide formation and its subsequent orthogonal removal via Fluoride.

Diagram 2: Orthogonal Decision Tree

Caption: Decision matrix for orthogonal deprotection strategies involving TBDPS, TBDMS, and Esters.

Troubleshooting & Optimization

Issue: Low yield of Hydrazide; TBDPS loss observed.

-

Cause: The hydrazine source may be contaminated with HCl or other acids (common if using hydrazine salts without neutralization).

-

Fix: Ensure the use of Hydrazine Hydrate (

) or free-base hydrazine. If using hydrazine hydrochloride, you must add a stoichiometric base (e.g.,

Issue: Incomplete removal of Hydrazine during workup.

-

Cause: Hydrazine has a high boiling point (

) and "sticks" to polar compounds. -

Fix: Co-evaporate with Toluene 2–3 times. The azeotrope helps remove trace hydrazine.

Issue: TBDPS migration.

-

Context: Rare, but possible in highly basic media if a neighboring hydroxyl group is free (1,2-diol systems).

-

Fix: Keep the reaction temperature below

. If migration occurs, switch to the even bulkier TIPS group, though TBDPS is usually sufficient.

References

-

Hanessian, S., & Lavallee, P. (1975). The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Journal of Chemistry, 53(19), 2975-2977. Link

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. Chapter 2: Protection for the Hydroxyl Group, Silyl Ethers.[3] Link

-

Crouch, R. D. (2013). Selective Deprotection of Silyl Ethers. Tetrahedron, 69(11), 2383-2417. Link

-

Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme. Section 4.3: Silyl Ethers.[4] Link

Sources

2-((tert-Butyldiphenylsilyl)oxy)acetohydrazide: Technical Synthesis & Safety Guide

Topic: 2-((tert-Butyldiphenylsilyl)oxy)acetohydrazide: Technical Guide & Safety Profile Content Type: Technical Whitepaper & Provisional Safety Data Sheet (SDS) Audience: Medicinal Chemists, Chemical Biologists, and Process Safety Specialists.[1]

Chemical Identity & Structural Analysis[1][2][3][4]

Compound Name: 2-((tert-Butyldiphenylsilyl)oxy)acetohydrazide Synonyms: TBDPS-protected Glycolic Acid Hydrazide; TBDPS-O-CH2-CONHNH2 CAS Number: Not formally listed in major public registries (Precursor Acid CAS: 76271-74-4). Molecular Formula: C₁₈H₂₄N₂O₂Si Molecular Weight: 328.49 g/mol [1]

Structural Composition

This compound is a bifunctional building block comprising two distinct chemical behaviors:[1]

-

TBDPS Ether (Lipophilic Domain): A robust silyl protecting group.[1][2][3] Unlike the more common TBDMS (tert-butyldimethylsilyl), the TBDPS group offers significantly enhanced stability toward acidic conditions, making it the preferred choice for multi-step syntheses involving glycosylation or acid-mediated rearrangements.[2]

-

Acyl Hydrazide (Reactive Domain): A nucleophilic handle used primarily for bioconjugation (forming hydrazones with aldehydes/ketones) or heterocycle formation (e.g., 1,3,4-oxadiazoles).

Hazard Identification (GHS Classification)

Note: As a specialized research intermediate, specific toxicological data is limited.[1] The following classification is derived from Structure-Activity Relationship (SAR) analysis of the functional groups (Hydrazides and Silyl Ethers).

Signal Word: WARNING

| Hazard Class | Category | Hazard Statement | Code |

| Skin Corrosion/Irritation | Cat 2 | Causes skin irritation.[1][4][5][6] | H315 |

| Serious Eye Damage/Irritation | Cat 2A | Causes serious eye irritation.[1] | H319 |

| STOT - Single Exposure | Cat 3 | May cause respiratory irritation.[1][5][6] | H335 |

| Skin Sensitization | Cat 1 | May cause an allergic skin reaction (Predicted).[1] | H317 |

Precautionary Statements

-

P280: Wear protective gloves/protective clothing/eye protection.[4][5][6][7]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[4][6] Remove contact lenses if present and easy to do.[4][6]

Synthesis & Experimental Protocols

Expert Insight: The synthesis of this compound requires careful sequencing. The TBDPS group is bulky; attempting to install it after hydrazide formation is inefficient due to competing nucleophilicity of the hydrazine nitrogens.[1] The standard protocol involves protecting the alcohol of a glycolate ester first, followed by hydrazinolysis.[1]

Workflow Diagram: Synthesis Pathway

Caption: Two-step synthesis maximizing yield by installing the TBDPS group prior to the nucleophilic hydrazide formation.

Detailed Protocol

Step 1: Preparation of Methyl 2-((tert-butyldiphenylsilyl)oxy)acetate[8]

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

-

Reagents: Dissolve Methyl Glycolate (1.0 equiv) in anhydrous DMF (0.5 M concentration).

-

Addition: Add Imidazole (2.5 equiv) followed by TBDPS-Cl (1.1 equiv) dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Why? Imidazole acts as both a base to neutralize HCl and a nucleophilic catalyst.[1]

-

-

Workup: Dilute with Et₂O, wash with water (3x) to remove DMF, then brine. Dry over Na₂SO₄.[1][2]

-

Purification: Flash chromatography (Hexanes/EtOAc 9:1).

Step 2: Hydrazinolysis to Target Compound[1]

-

Reaction: Dissolve the TBDPS-ester from Step 1 in absolute Ethanol (0.2 M).

-

Reagent: Add Hydrazine Hydrate (5.0 - 10.0 equiv).

-

Conditions: Reflux (80°C) for 4–6 hours. Monitor by TLC (the ester spot will disappear; the hydrazide is more polar).[1]

-

Isolation: Concentrate under reduced pressure. The excess hydrazine forms an azeotrope with ethanol/water.[1] Co-evaporate with toluene 3x to ensure complete removal of hydrazine traces.[1]

-

Result: The product usually solidifies upon drying.[1] If oily, recrystallize from Hexanes/EtOAc.[1]

Handling, Storage, and Stability[9][12]

Stability Profile

-

Moisture: The TBDPS group is relatively stable, but the hydrazide moiety is hygroscopic and prone to oxidation over time.[1]

-

Acid/Base: Stable to mild bases.[1] TBDPS is stable to mild acid (e.g., acetic acid) but cleaves with Fluoride sources (TBAF) or strong mineral acids.[1]

Storage Conditions

| Parameter | Recommendation | Reason |

| Temperature | -20°C | Prevents slow oxidation of the hydrazide.[1] |

| Atmosphere | Argon/Nitrogen | Minimizes moisture uptake.[1] |

| Container | Amber Glass | Protects from light-induced degradation.[1] |

Emergency Response & First Aid

In the event of exposure, the reactivity of the hydrazide group dictates the response.[1] Hydrazides can react with cellular carbonyls, potentially inhibiting enzymes.[1]

Emergency Decision Tree

Caption: Immediate response protocols based on exposure route. Priority is dilution and removal.[1]

Spill Control

-

Evacuate: Clear the immediate area.

-

PPE: Wear nitrile gloves, lab coat, and safety goggles.[1] If powder is fine, use a P95 respirator.[1]

-

Neutralization: Absorb liquid spills with vermiculite or sand.[1] For solid spills, sweep gently to avoid dust.[1]

-

Disposal: Collect in a sealed container labeled "Hazardous Organic Waste (Hydrazides)." Do not mix with oxidizing agents (e.g., bleach, peroxides) as this may generate heat or gas.

References

-

Hanessian, S., & Lavallee, P. (1975).[3] The preparation and synthetic utility of tert-butyldiphenylsilyl ethers. Canadian Journal of Chemistry, 53(19), 2975-2977.[3] Link

-

Greene, T. W., & Wuts, P. G. M. (1999).[1][9] Protective Groups in Organic Synthesis (3rd ed.).[1] Wiley-Interscience.[1] (Referencing TBDPS stability profiles). Link

-

Sigma-Aldrich. (2025).[1] Safety Data Sheet: Phthalic Hydrazide (Analogous Hydrazide Safety Data). Link

-

BenchChem. (2025).[1][2] Protocol for Introduction of the TBDPS Group. Link

Sources

- 1. selekt.biotage.com [selekt.biotage.com]

- 2. benchchem.com [benchchem.com]

- 3. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 4. tcichemicals.com [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. aksci.com [aksci.com]

- 7. pfaltzandbauer.com [pfaltzandbauer.com]

- 8. 2-((tert-Butyldiphenylsilyl)oxy)acetic acid | 76271-74-4 [chemicalbook.com]

- 9. tert-Butyldiphenylsilyl Ethers [organic-chemistry.org]

TBDPS-Protected Linkers: A Technical Guide for Chemical Biology

The following technical guide details the strategic application, synthesis, and deprotection of TBDPS-protected linkers in chemical biology, specifically for Antibody-Drug Conjugates (ADCs) and PROTACs.

Executive Summary

In the modular assembly of bifunctional molecules like PROTACs and ADCs, the tert-Butyldiphenylsilyl (TBDPS) group serves as a critical "architectural scaffold." Unlike the more transient trimethylsilyl (TMS) or the acid-labile tert-butyldimethylsilyl (TBDMS), TBDPS offers a unique stability profile: it survives the harsh acidic conditions required to deprotect amines (e.g., Boc removal with TFA) while remaining cleavable under mild, orthogonal fluoride conditions. This guide provides a rigorous, field-proven framework for utilizing TBDPS-protected linkers to streamline the synthesis of complex chemical biology tools.

Part 1: The Chemistry of TBDPS in Linker Design

Why TBDPS? The Stability-Lipophilicity Nexus

The choice of TBDPS is rarely accidental. It is selected for two distinct physicochemical properties that drive experimental success:

-

Orthogonal Acid Stability: TBDPS ethers are approximately 100 times more stable to acid hydrolysis than TBDMS ethers. This allows researchers to deprotect Boc, Trityl, or Acetal groups using Trifluoroacetic acid (TFA) or HCl without disturbing the TBDPS-protected hydroxyl.

-

Lipophilic "Handle" for Purification: The two phenyl rings and the tert-butyl group add significant lipophilicity (CLogP contribution ~ +4.5). In the synthesis of highly polar PEG linkers, this lipophilicity allows intermediates to be retained on C18 reverse-phase columns or easily separated from polar impurities on standard silica, acting as a "purification tag."

Stability Hierarchy Table

The following table quantifies the operational windows for TBDPS relative to other silyl ethers, guiding the sequence of synthetic steps.

| Protecting Group | Acid Stability (Relative to TMS=1) | Base Stability | Fluoride Lability | Primary Utility |

| TMS (Trimethylsilyl) | 1 (Very Labile) | Low | High | Transient protection (NMR, MS) |

| TES (Triethylsilyl) | ~64 | Moderate | High | Labile orthogonal group |

| TBDMS (tert-Butyldimethylsilyl) | ~20,000 | Good | High | General alcohol protection |

| TBDPS (tert-Butyldiphenylsilyl) | ~5,000,000 | Excellent | Moderate | Acid-harsh/Fluoride-mild routes |

| TIPS (Triisopropylsilyl) | ~100,000,000 | Excellent | Low | Base-harsh/Acid-harsh routes |

Part 2: Synthesis of TBDPS-Protected Linkers

This section details the synthesis of a heterobifunctional TBDPS-PEG4-COOH linker, a ubiquitous intermediate in PROTAC synthesis.

Experimental Protocol: Mono-protection of PEG-Diols

Objective: Selectively protect one hydroxyl group of tetraethylene glycol.

Reagents:

-

Tetraethylene glycol (5.0 equiv, excess is crucial to prevent bis-protection)

-

TBDPSCl (1.0 equiv)

-

Imidazole (2.5 equiv) or Et3N/DMAP

-

Solvent: Anhydrous DCM or DMF (0.1 M)

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask under Argon. Dissolve Tetraethylene glycol (5 equiv) and Imidazole (2.5 equiv) in anhydrous DCM.

-

Addition: Cool to 0°C. Add TBDPSCl (1 equiv) dropwise over 30 minutes. Note: Slow addition favors mono-protection.

-

Reaction: Warm to Room Temperature (RT) and stir for 12 hours.

-

The "Self-Validating" Checkpoint (TLC):

-

Spot the reaction mixture against TBDPSCl and the Diol.

-

Visualization: The product will be UV active (due to phenyl rings) and stain with KMnO4.

-

Rf Shift: The product (Mono-TBDPS) will appear at Rf ~0.4-0.5 (50% EtOAc/Hex), distinct from the baseline Diol and the solvent-front Bis-TBDPS.

-

-

Workup: Wash with water (removes excess PEG and imidazole salts). Dry organic layer over Na2SO4.[1]

-

Purification: Flash chromatography. The excess diol stays on the column; the bis-product elutes first, followed by the desired mono-TBDPS alcohol.

Functionalization (The Acid Test)

Once the TBDPS ether is installed, the free hydroxyl can be converted to a carboxylic acid (via Jones oxidation or TEMPO/BAIB) or an amine (via Mesylation/Azidation).

-

Crucial Insight: If converting to an amine using the Gabriel synthesis or Staudinger reduction, the TBDPS group remains intact, whereas a TMS or TES group might hydrolyze during the aqueous workups or acidic quench steps.

Part 3: The "Self-Validating" Deprotection System

Removing the TBDPS group is the final gateway to conjugation. The standard protocol uses Tetrabutylammonium Fluoride (TBAF), but this can be treacherous for base-sensitive substrates (like esters in ADCs).

Buffered Deprotection Protocol

Objective: Remove TBDPS without epimerizing stereocenters or hydrolyzing esters.

Reagents:

-

TBAF (1.0 M in THF)

-

Acetic Acid (AcOH) - The buffering agent

-

Substrate (TBDPS-Linker-Payload)

Protocol:

-

Preparation: In a vial, mix TBAF (1.5 equiv) with Acetic Acid (1.5 equiv) before adding to the substrate. This creates a buffered TBAF·AcOH complex, neutralizing the inherent basicity of "naked" fluoride.

-

Reaction: Add the buffered mixture to the substrate in THF at 0°C. Warm to RT.

-

Monitoring (NMR Validation):

-

Disappearance: Monitor the disappearance of the TBDPS tert-butyl singlet at ~1.05 ppm and the multiplet phenyl protons at ~7.65 ppm and ~7.40 ppm .

-

Appearance: Look for the release of the free hydroxyl proton (broad singlet, exchangeable with D2O).

-

-

Quench: Add saturated aqueous NH4Cl. Extract with EtOAc.[1]

-

Scavenging: If the byproduct (TBDPS-F or silanol) co-elutes with the product, use a polymer-supported scavenger (e.g., Calcium carbonate or specialized silyl-scavenging resins).

Part 4: Visualization of Logic & Workflows

Diagram: PROTAC Linker Assembly Logic

This diagram illustrates the orthogonality of TBDPS during the synthesis of a Cereblon-based PROTAC.

Caption: Workflow for assembling a PROTAC using TBDPS as a temporary mask for the E3-ligand attachment site, ensuring stability during warhead conjugation.

Diagram: Silyl Ether Orthogonality Decision Tree

How to choose the right deprotection condition based on the presence of TBDPS.

Caption: Decision matrix for removing silyl groups. TBDPS allows for the selective removal of less stable silyl groups (TBDMS) using mild acid.

Part 5: Troubleshooting & Optimization

-

Problem: Incomplete Deprotection.

-

Cause: Steric bulk of the TBDPS group or aggregation of the PEG chain.

-

Solution: Switch solvent to DMF or heat to 40°C. If using TBAF, ensure the reagent is not wet (water reduces activity).

-

-

Problem: Silyl Migration.

-

Cause: Under basic conditions, silyl groups can migrate to adjacent hydroxyls (1,2- or 1,3-migration).

-

Solution: Keep the pH neutral/acidic. Avoid "naked" fluoride; always buffer with AcOH or use HF-Pyridine.

-

-

Problem: Purification Difficulty.

-

Insight: The TBDPS byproduct (tert-butyldiphenylsilanol) is often difficult to separate from polar products.

-

Solution: Use a "Catch-and-Release" strategy if your linker has an amine, or use fluoro-flash silica gel which selectively retains fluorous/silyl byproducts.

-

References

-

Hanessian, S., & Lavallée, P. (1975). The preparation and synthetic utility of tert-butyldiphenylsilyl ethers. Canadian Journal of Chemistry.[2] Link

-

Greene, T. W., & Wuts, P. G. M. (1999).[3] Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Referenced for stability data). Link

-

Crouch, R. D. (2013). Selective Deprotection of Silyl Ethers. Tetrahedron. Link

-

Higham, J. I., et al. (2020). Synthesis of PROTACs: A Practical Guide. Methods in Molecular Biology. Link

-

Li, F., et al. (2018). Discovery of Small-Molecule Degraders of Bromodomain-Containing Protein 4 (BRD4) and Cell-Cycle Regulator Cyclin D1. Journal of Medicinal Chemistry. (Example of linker chemistry). Link

Sources

Advanced Architectures: A Technical Guide to Silyl-Protected Hydrazide Building Blocks

This guide provides an advanced technical analysis of silyl-protected hydrazide building blocks, with a specific focus on 1,2-Bis(tert-butyldimethylsilyl)hydrazine (BTBSH) . It is designed for researchers requiring precise control over hydrazine reactivity in complex organic synthesis.

Introduction: The "Latent Hydrazine" Strategy

Hydrazine (

Silyl-protected hydrazides—specifically 1,2-Bis(tert-butyldimethylsilyl)hydrazine (BTBSH) —function as "latent" hydrazines.[1] They mask the nucleophilicity of the nitrogen atoms until activation, rendering the molecule soluble in organic solvents and stable to air and moisture. This guide details the synthesis, mechanistic utility, and experimental protocols for deploying BTBSH as a superior alternative to hydrazine hydrate and Boc-protected derivatives.

Why Silicon? The Steric-Electronic Sweet Spot

Unlike carbamate protection (Boc/Fmoc), which reduces nucleophilicity through electron withdrawal (resonance into the carbonyl), silyl protection modulates reactivity primarily through steric bulk and the strength of the Si-N bond .

-

TBS (tert-Butyldimethylsilyl): The optimal balance. Stable enough to survive chromatography and mild basic conditions, yet labile enough to be cleaved or activated by Lewis acids (e.g.,

) or fluoride sources. -

TMS (Trimethylsilyl): Too labile for robust building blocks; often hydrolyzes upon exposure to atmospheric moisture.

-

TIPS/TBDPS: Too sterically hindered for efficient condensation with bulky ketones.

The Gold Standard: 1,2-Bis(tert-butyldimethylsilyl)hydrazine (BTBSH)[2]

Synthesis of the Building Block

While BTBSH is commercially available, it can be synthesized in-house to ensure anhydrous integrity. The synthesis relies on the nucleophilic substitution of silyl chlorides by hydrazine in the presence of a base.

General Protocol:

-

Reagents: Hydrazine hydrate (

), tert-Butyldimethylsilyl chloride (TBSCl), Triethylamine ( -

Conditions: Reaction is performed in dichloromethane (DCM) at

. -

Purification: The product is a colorless liquid/oil that can be distilled or purified via flash chromatography (silica gel, deactivated with

).

Comparative Analysis: Silyl vs. Carbamate vs. Naked

The choice of protecting group dictates the reaction pathway.

| Feature | Naked Hydrazine | Boc-Hydrazine | Silyl-Hydrazine (BTBSH) |

| Nucleophilicity | High (Aggressive) | Attenuated (EWG) | Modulated (Steric) |

| Solubility | Polar/Aqueous | Organic Solvents | Non-polar Organic Solvents |

| Primary Utility | Simple Condensations | Pd-Catalyzed Coupling (Buchwald-Hartwig) | Wolff-Kishner Reduction , Vinyl Halide Synth. |

| Activation | Acid/Base | Acid (TFA/HCl) | Lewis Acid ( |

| Stability | Unstable (Air/Oxidation) | Stable Solid | Stable Liquid (Moisture Sensitive) |

Core Application: The Myers-Furrow Protocol

The most authoritative application of BTBSH is the Modified Wolff-Kishner Reduction developed by Myers and Furrow. Traditional Wolff-Kishner conditions require high temperatures (

The BTBSH protocol operates at room temperature or mild heat (

Mechanism and Workflow

The reaction proceeds via the formation of a N-tert-butyldimethylsilylhydrazone (TBSH) intermediate.

Figure 1: The Myers-Furrow Protocol for mild deoxygenation of carbonyls using BTBSH.

Experimental Protocol: Room Temperature Reduction

Objective: Convert a ketone to a methylene group.

-

Hydrazone Formation:

-

To a solution of the ketone (1.0 equiv) in neat BTBSH (1.0–1.2 equiv), add Scandium(III) triflate (

, 0.01 equiv). -

Note: If the substrate is solid, use a minimum amount of

or Toluene. -

Stir at ambient temperature for 15–60 min. Monitor by TLC (the TBS-hydrazone is usually less polar than the ketone).

-

Checkpoint: The formation of the TBS-hydrazone is often quantitative.

-

-

Reduction (Deoxygenation):

-

Dilute the mixture with anhydrous DMSO and tert-Butanol (1:1 ratio).

-

Add Potassium tert-butoxide (

, 2.0 equiv). -

Stir at

. Nitrogen gas evolution will be observed. -

Quench with water/brine after completion (typically 1–4 hours).

-

Why this works: The silyl group on the hydrazone renders the

Advanced Utility: Vinyl Halide Synthesis

Beyond reduction, silyl-hydrazones derived from BTBSH are precursors to vinyl halides, essential for cross-coupling reactions (Suzuki, Stille).

Figure 2: Divergent synthesis from the N-TBS-Hydrazone intermediate.

Protocol: Barton Vinyl Iodide Synthesis

-

Prepare the N-TBS-hydrazone as described in Section 3.2.

-

Dissolve in THF/Triethylamine.

-

Add Iodine (

) dropwise at -

Mechanism: The reaction proceeds via iodination of the hydrazone followed by elimination of

and

Expert Insights & Troubleshooting

When to use Boc-Hydrazine instead?

Do not use BTBSH for Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig) to synthesize aryl hydrazines. The silyl group is labile under many basic coupling conditions and does not provide the same directing effect as the Boc group.

-

For Aryl Hydrazine Synthesis: Use Boc-Hydrazine (

) or Benzophenone Hydrazone . -

For Carbonyl Reduction/Functionalization: Use BTBSH .

Handling BTBSH[2][3]

-

Moisture Sensitivity: While "stable," BTBSH will slowly hydrolyze to hydrazine and TBS-OH if left open to air. Store under Argon/Nitrogen in a fridge.

-

Toxicity: BTBSH hydrolyzes to release hydrazine in vivo or in aqueous waste. Treat all waste streams with bleach (hypochlorite) to oxidize hydrazine residues before disposal.

References

-

Furrow, M. E., & Myers, A. G. (2004).[2] Practical Procedures for the Preparation of N-tert-Butyldimethylsilylhydrazones and Their Use in Modified Wolff-Kishner Reductions and in the Synthesis of Vinyl Halides and gem-Dihalides.[2] Journal of the American Chemical Society, 126(17), 5436–5445. [Link]

- Lundt, B. F., et al. (1978). Selective Removal of the N-Boc Protecting Group in the Presence of N-Z, N-Trt, and N-Bpoc Groups. International Journal of Peptide and Protein Research, 12(5), 258–268. (Context for orthogonality).

-

Vik, A., & Hansen, T. V. (2011). 1,2-Bis(tert-butyldimethylsilyl)hydrazine.[1][2][3][4] Encyclopedia of Reagents for Organic Synthesis. [Link][2]

Sources

- 1. Cas 10000-20-1,1,2-BIS-(TERT-BUTYLDIMETHYLSILYL)HYDRAZINE | lookchem [lookchem.com]

- 2. BTBSH - Enamine [enamine.net]

- 3. 1,2-Bis-(tert-butyldimethylsilyl)hydrazine | CAS 10000-20-1 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. PubChemLite - 1,2-bis(tert-butyldimethylsilyl)hydrazine (C12H32N2Si2) [pubchemlite.lcsb.uni.lu]

Methodological & Application

Application Note: High-Fidelity Synthesis of 2-((tert-Butyldiphenylsilyl)oxy)acetohydrazide

Executive Summary & Strategic Rationale

This application note details the optimized protocol for the synthesis of 2-((tert-butyldiphenylsilyl)oxy)acetohydrazide via the hydrazinolysis of its corresponding ethyl ester. This transformation is a critical junction in the synthesis of peptidomimetics, glycolic acid derivatives, and 1,3,4-oxadiazole scaffolds used in drug discovery.

Why This Protocol?

The conversion of an ester to a hydrazide is theoretically simple, yet the presence of the bulky tert-butyldiphenylsilyl (TBDPS) protecting group introduces specific steric and electronic considerations. Unlike the more labile trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) groups, TBDPS offers superior stability against the basic/nucleophilic conditions inherent to hydrazine treatment. However, its steric bulk can retard the rate of nucleophilic attack at the carbonyl center, requiring optimized thermal conditions to prevent incomplete conversion or competitive desilylation.

Key Technical Advantages of this Protocol:

-

Chemo-selectivity: Preserves the silyl ether bond while effecting quantitative hydrazinolysis.

-

Purification Efficiency: Designed to minimize chromatographic requirements by leveraging the lipophilicity of the TBDPS group for workup-based purification.

-

Scalability: Protocol is validated for gram-scale synthesis.

Chemical Reaction Strategy

Reaction Scheme

The synthesis proceeds via a nucleophilic acyl substitution (hydrazinolysis). The hydrazine nucleophile attacks the ester carbonyl, forming a tetrahedral intermediate, followed by the elimination of ethoxide.

Figure 1: Reaction pathway for the hydrazinolysis of TBDPS-protected glycolic ester.

Critical Mechanistic Insights

-

Steric Gating: The TBDPS group is spatially demanding. While it protects the

-oxygen from side reactions, it also shields the carbonyl carbon. Consequently, room temperature stirring—often sufficient for simple alkyl esters—is frequently too slow for this substrate. Controlled heating (reflux) is necessary to overcome the activation energy barrier. -

Stability Window: TBDPS is stable to hydrazine hydrate. Literature indicates that TBDPS ethers survive conditions that cleave acetates and benzoates, making it the ideal choice for this transformation [1].

-

Stoichiometry: A stoichiometric excess of hydrazine (3.0–5.0 equiv) is strictly required to prevent the formation of the symmetrical dimer (dihydrazide), where the product hydrazide attacks a second molecule of the starting ester.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Purity / Grade |

| Ethyl 2-((TBDPS)oxy)acetate | ~342.5 | 1.0 | Substrate | >95% (Synthesis precursor) |

| Hydrazine Hydrate | 50.06 | 5.0 | Nucleophile | 80% or 64% (w/w) in H₂O |

| Ethanol (EtOH) | 46.07 | N/A | Solvent | Absolute (Anhydrous preferred) |

| Dichloromethane (DCM) | 84.93 | N/A | Extraction | ACS Grade |

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a dry round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolve Ethyl 2-((tert-butyldiphenylsilyl)oxy)acetate (1.0 equiv) in absolute ethanol (concentration ~0.2 M).

-

Note: Anhydrous ethanol is preferred to minimize any risk of silyl hydrolysis, although TBDPS is robust.

-

-

Add Hydrazine Hydrate (5.0 equiv) dropwise to the stirring solution at room temperature.

-

Caution: Hydrazine is toxic and a potential carcinogen. Handle in a fume hood.

-

Step 2: Reaction Execution

-

Heat the mixture to reflux (approx. 78 °C) .

-

Maintain reflux for 4–6 hours .

-

In-Process Control (IPC): Monitor by TLC (System: 30% EtOAc in Hexanes).

-

Endpoint: Disappearance of the high Rf ester spot and appearance of a lower Rf, UV-active spot (hydrazide). The hydrazide will stain strongly with PMA (Phosphomolybdic Acid) or Hanessian’s Stain.

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Solvent Removal: Concentrate the mixture under reduced pressure (Rotavap) to remove ethanol and the bulk of excess hydrazine.

-

Critical: Do not heat the bath above 45 °C to avoid thermal degradation.

-

-

Azeotropic Drying: Add toluene (10 mL/g substrate) to the residue and re-concentrate. Repeat 2x. This ensures removal of trace hydrazine and water.

-

Partition: Dissolve the resulting residue in Dichloromethane (DCM) and wash with water (x2) and brine (x1).

-

Why? The TBDPS group makes the product lipophilic enough to stay in DCM, while residual hydrazine partitions into the aqueous phase.

-

-

Dry the organic layer over anhydrous

, filter, and concentrate to dryness.

Step 4: Purification

-

Primary Method: The crude product is often pure enough (>90%) for subsequent steps due to the "catch-and-release" nature of the workup.

-

Secondary Method (if required): Recrystallization from Hexanes/EtOAc or Flash Column Chromatography (Gradient: 0%

40% EtOAc in Hexanes).

Analytical Validation (Expected Data)

To validate the synthesis, the researcher must confirm the integrity of the TBDPS group and the formation of the hydrazide moiety.

| Analytical Method | Diagnostic Signal | Structural Confirmation |

| ¹H NMR (CDCl₃) | Retention of TBDPS (Aromatic protons) | |

| Retention of TBDPS (tert-butyl group) | ||

| Amide proton ( | ||

| Hydrazine protons ( | ||

| IR Spectroscopy | ~1660–1680 cm⁻¹ | Amide I Carbonyl stretch |

| ~3200–3300 cm⁻¹ | N-H stretching (Hydrazide) |

Troubleshooting & Process Control

Workflow Logic

The following diagram illustrates the decision-making process during the synthesis.

Figure 2: Operational workflow for reaction monitoring and decision making.

Common Issues

-

Issue: Incomplete Conversion.

-

Cause: Steric hindrance of TBDPS or old hydrazine hydrate.

-

Solution: Increase reflux time or add fresh hydrazine (1-2 equiv).

-

-

Issue: Desilylation (Loss of TBDPS).

-

Cause: Hydrazine source is too wet or contaminated with acid; excessive heating.

-

Solution: Use high-grade hydrazine (98% anhydrous) if available, or strictly control reflux temperature. Ensure glassware is base-washed.

-

-

Issue: Product is an Oil (Not Solid).

-

Cause: Residual solvent or impurities.

-

Solution: High-vacuum drying for >12 hours. TBDPS hydrazides are often viscous oils or low-melting solids. Trituration with cold pentane can induce solidification.

-

References

-

Hanessian, S., & Lavallée, P. (1975). The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Journal of Chemistry, 53(19), 2975–2977. [Link]

-

Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[2] (Refer to section on Silyl Ethers stability). [Link]

-

Zhang, X., et al. (2002). A new procedure for preparation of carboxylic acid hydrazides.[3] The Journal of Organic Chemistry, 67(26), 9471–9474.[3] [Link]

Sources

Protocol for reacting 2-((tert-Butyldiphenylsilyl)oxy)acetohydrazide with aldehydes

Application Note: High-Yield Synthesis of Acylhydrazones using 2-((tert-Butyldiphenylsilyl)oxy)acetohydrazide

Introduction & Scope

This application note details the protocol for reacting 2-((tert-Butyldiphenylsilyl)oxy)acetohydrazide (Reagent A) with various aldehydes. This specific hydrazide is a high-value "linker" reagent in medicinal chemistry and chemical biology.

Why this Reagent? Unlike simple acetylhydrazides, the inclusion of the TBDPS (tert-Butyldiphenylsilyl) group provides three critical advantages:

-

Lipophilicity: It renders polar aldehyde substrates soluble in organic solvents (DCM, EtOAc) facilitates easier handling and purification.

-

UV Traceability: The two phenyl rings in the TBDPS group act as a strong chromophore, allowing UV detection of otherwise "invisible" aliphatic aldehydes during HPLC/TLC.

-

Orthogonal Protection: The TBDPS ether is stable to the mild acidic conditions required for hydrazone formation but can be selectively cleaved later (using Fluoride sources like TBAF) to reveal a primary alcohol for further conjugation.

Chemical Mechanism

The formation of the acylhydrazone is an equilibrium-driven condensation reaction. It proceeds via a nucleophilic attack of the terminal hydrazine nitrogen onto the aldehyde carbonyl, followed by acid-catalyzed dehydration.

Key Mechanistic Insight: While hydrazone formation is reversible (susceptible to hydrolysis), acylhydrazones (formed from hydrazides) are significantly more stable than simple alkyl hydrazones due to the electron-withdrawing effect of the adjacent carbonyl group, which reduces the basicity of the imine nitrogen.

Mechanistic Pathway (DOT Visualization)

Figure 1: Acid-catalyzed condensation pathway transforming the aldehyde and hydrazide into the stable acylhydrazone.

Experimental Design & Optimization

Before beginning, select the appropriate solvent system based on your aldehyde's solubility.

Solvent Compatibility Table

| Solvent | Suitability | Notes |

| Ethanol (EtOH) | Excellent | Standard choice. Promotes proton transfer; product often precipitates upon cooling. |

| Methanol (MeOH) | Good | Higher solubility for polar aldehydes; slower precipitation. |

| DCM / Chloroform | Moderate | Use only if aldehyde is insoluble in alcohols. Reaction rate is slower; requires higher acid catalyst loading. |

| THF | Poor | Often retains water, hindering the equilibrium shift. Avoid if possible. |

Catalyst Selection

-

Recommended: Glacial Acetic Acid (AcOH).

-

Reasoning: TBDPS groups are stable to acetic acid (up to 80% conc).[1] Strong mineral acids (HCl, H2SO4) risk cleaving the silyl ether [1].

-

-

Avoid: Fluoride salts (TBAF, CsF) or strong bases, which will instantly remove the TBDPS group.

Detailed Protocol

Materials:

-

2-((tert-Butyldiphenylsilyl)oxy)acetohydrazide (1.1 equiv)

-

Solvent: Anhydrous Ethanol (EtOH)

-

Catalyst: Glacial Acetic Acid (1-5 mol%)

Step-by-Step Methodology

-

Preparation:

-

Weigh 1.0 equivalent of the aldehyde into a round-bottom flask.[3]

-

Dissolve in Anhydrous Ethanol (concentration ~0.1 M).

-

-

Reagent Addition:

-

Add 1.1 equivalents of 2-((tert-Butyldiphenylsilyl)oxy)acetohydrazide .

-

Note: The hydrazide may not dissolve immediately; this is normal.

-

-

Catalysis:

-

Add Glacial Acetic Acid (1 drop per mmol of substrate).

-

Critical: Do not exceed pH 4 to prevent silyl migration or cleavage.

-

-

Reaction:

-

Stir the mixture.

-

Temperature:

-

For reactive aldehydes (aliphatic): Stir at Room Temperature (RT) for 2–4 hours.

-

For unreactive aldehydes (aromatic/sterically hindered): Reflux (80°C) for 4–12 hours.

-

-

Monitoring: Monitor by TLC. The hydrazide stains strongly under UV (254 nm) due to the TBDPS group. Look for the disappearance of the aldehyde spot.

-

-

Work-up (Two Methods):

-

Method A (Precipitation - Preferred):

-

Cool the reaction mixture to 0°C (ice bath).

-

The acylhydrazone often crystallizes out.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

-

Method B (Extraction - If no precipitate):

-

Experimental Workflow (DOT Visualization)

Figure 2: Decision tree for reaction execution and purification.

Quality Control & Validation

1. TLC Analysis:

-

Stationary Phase: Silica Gel 60 F254.

-

Mobile Phase: 30% EtOAc in Hexanes.

-

Visualization: The product will be UV active (TBDPS). Stain with Anisaldehyde or KMnO4 to confirm the hydrazone functionality.

2. 1H NMR Interpretation:

-

Diagnostic Peak: Look for the imine proton (–N=CH–). This typically appears as a singlet (or doublet if coupled) in the 7.5 – 8.5 ppm region.

-

Isomers: Acylhydrazones often exist as a mixture of E/Z isomers (syn/anti) around the amide bond. You may see "doubling" of peaks in the NMR spectrum. This is a feature of the molecule, not an impurity [2].

Troubleshooting

-

Issue: TBDPS group falls off.

-

Cause: Acid concentration too high or reaction time too long at reflux.

-

Solution: Switch to room temperature stirring or reduce acetic acid loading. Ensure glassware is free of fluoride residues.

-

-

Issue: No reaction with hindered ketones.

-

Cause: Hydrazides are less nucleophilic than hydrazines.

-

Solution: Add a Lewis Acid catalyst (e.g., Sc(OTf)3) or perform the reaction in a microwave reactor (100°C, 10 min) [3].

-

References

-

Hanessian, S., & Lavallee, P. (1975). The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. Canadian Journal of Chemistry.[5]

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to section on Silyl Ethers stability).

-

Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition.

Sources

Application Notes and Protocols for TBDPS-Acetohydrazide in Hydrazone Ligation Reactions

Introduction: The Strategic Advantage of TBDPS-Acetohydrazide in Modern Bioconjugation

Hydrazone ligation, the reaction between a hydrazide and an aldehyde or ketone to form a stable hydrazone bond, is a cornerstone of modern bioconjugation and drug delivery.[1] This chemoselective reaction is prized for its bio-orthogonality, proceeding efficiently under mild aqueous conditions without interfering with native biological functional groups.[2] Within the arsenal of hydrazide reagents, TBDPS-acetohydrazide emerges as a uniquely valuable tool, particularly in complex, multi-step synthetic strategies.

The key to its utility lies in the tert-Butyldiphenylsilyl (TBDPS) protecting group. The TBDPS group is renowned for its exceptional steric bulk and remarkable stability under a wide range of reaction conditions, especially acidic media where other common silyl ethers would be cleaved.[3][4] This stability allows for extensive chemical transformations on other parts of a molecule while the reactive hydrazide functionality remains masked and protected.[5] The ability to perform orthogonal deprotection—selectively removing other protecting groups while the TBDPS group remains intact—is a significant advantage in the synthesis of complex biomolecules, such as antibody-drug conjugates (ADCs) and modified peptides.[5]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of TBDPS-acetohydrazide. We will delve into the underlying reaction mechanisms, provide detailed, field-proven protocols for its synthesis, application in hydrazone ligation, and subsequent deprotection, and present quantitative data to guide experimental design.

Reaction Mechanisms and Workflow

The overall workflow for utilizing TBDPS-acetohydrazide can be broken down into three key stages:

-

Synthesis of TBDPS-Acetohydrazide: This involves the protection of a suitable starting material with a TBDPS group, followed by elaboration to the acetohydrazide.

-

Hydrazone Ligation: The TBDPS-acetohydrazide is reacted with a target aldehyde or ketone to form the protected hydrazone conjugate.

-

TBDPS Deprotection: The TBDPS group is selectively removed to unveil the final, unprotected hydrazone linkage.

The following diagram illustrates this workflow:

Caption: Overall workflow for the use of TBDPS-acetohydrazide.

The hydrazone ligation itself proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazide to the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step to form the characteristic carbon-nitrogen double bond of the hydrazone.[6] The reaction is typically acid-catalyzed, with an optimal pH around 4.5, although catalysis with aniline and its derivatives can allow the reaction to proceed efficiently at neutral pH.[7]

Experimental Protocols

Protocol 1: Synthesis of a TBDPS-Acetohydrazide Precursor

This protocol is adapted from a general method for the synthesis of acetohydrazide derivatives and provides a likely route to TBDPS-acetohydrazide, starting from a TBDPS-protected alcohol.[8]

Materials:

-

TBDPS-protected alcohol (e.g., from a diol) (1.0 equiv)

-

Ethyl bromoacetate (1.5 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrazine hydrate (10 equiv)

-

Ethanol (EtOH)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Alkylation: a. Dissolve the TBDPS-protected alcohol in anhydrous THF under an inert atmosphere (e.g., Argon). b. Cool the solution to 0 °C in an ice bath. c. Carefully add NaH portion-wise to the stirred solution. d. Allow the mixture to stir at 0 °C for 30 minutes. e. Add ethyl bromoacetate dropwise. f. Allow the reaction to warm to room temperature and stir overnight. g. Monitor the reaction by Thin Layer Chromatography (TLC). h. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl. i. Extract the aqueous layer with EtOAc (3x). j. Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. k. Purify the crude ester intermediate by silica gel column chromatography.

-

Hydrazinolysis: a. Dissolve the purified ester intermediate in EtOH. b. Add hydrazine hydrate and stir the mixture at room temperature. c. Monitor the reaction by TLC. d. Once the starting material is consumed, remove the solvent under reduced pressure to yield the crude TBDPS-acetohydrazide. e. The product can be purified by crystallization or column chromatography.

Protocol 2: Hydrazone Ligation with an Aldehyde

This protocol provides a general method for the condensation of TBDPS-acetohydrazide with an aldehyde-containing biomolecule.

Materials:

-

TBDPS-acetohydrazide (1.5 equiv)

-

Aldehyde-functionalized biomolecule (1.0 equiv)

-

Reaction Buffer: Phosphate buffer (0.1 M, pH 6.0) or Acetate buffer (0.1 M, pH 4.5)

-

Aniline (optional, as catalyst, 10-100 mM)

-

Organic co-solvent (e.g., DMF or DMSO, if required for solubility)

Procedure:

-

Dissolve the aldehyde-functionalized biomolecule in the chosen reaction buffer. If necessary, add a minimal amount of an organic co-solvent to aid solubility.

-

Dissolve the TBDPS-acetohydrazide in the same buffer system.

-

If using a catalyst, add the aniline to the biomolecule solution.

-

Add the TBDPS-acetohydrazide solution to the biomolecule solution and stir at room temperature.

-

Monitor the reaction progress by a suitable analytical method (e.g., LC-MS, HPLC, or SDS-PAGE for protein conjugations).

-

Upon completion, the TBDPS-protected hydrazone conjugate can be purified to remove excess reagents.

Protocol 3: TBDPS Deprotection

This protocol describes the removal of the TBDPS group to yield the final hydrazone conjugate.

Materials:

-

TBDPS-protected hydrazone conjugate

-

Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF) (1.5 equiv)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the TBDPS-protected hydrazone conjugate in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Add the TBAF solution dropwise.

-

Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃.

-

Extract the product with an appropriate organic solvent (e.g., EtOAc).

-

Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the final hydrazone conjugate by column chromatography, HPLC, or other suitable methods.

Data Presentation: Key Experimental Parameters

The following table summarizes typical reaction conditions and expected outcomes for the key steps in the workflow. Note that optimal conditions may vary depending on the specific substrates.

| Step | Parameter | Typical Value / Range | Notes |

| Hydrazone Ligation | pH | 4.5 - 7.0 | Lower pH is generally faster, but aniline catalysis allows for efficient reaction at neutral pH.[7] |

| Temperature | Room Temperature | Elevated temperatures are generally not required. | |

| Reaction Time | 1 - 24 hours | Highly dependent on substrate reactivity and catalyst use. | |

| Expected Yield | 60 - 95% | Yields can be high for reactive aldehydes. | |

| TBDPS Deprotection | Reagent | Tetrabutylammonium fluoride (TBAF) | The most common and effective reagent for TBDPS cleavage.[3] |

| Solvent | Tetrahydrofuran (THF) | Anhydrous conditions are recommended. | |

| Temperature | 0 °C to Room Temperature | The reaction is typically fast even at low temperatures. | |

| Reaction Time | 30 minutes - 4 hours | Monitor by TLC to avoid side reactions. | |

| Expected Yield | > 90% | Deprotection is usually a high-yielding step. |

Troubleshooting and Field-Proven Insights

-

Low Ligation Yields: If hydrazone formation is slow or incomplete, consider lowering the pH to ~4.5 (if the biomolecule is stable) or adding aniline as a catalyst for reactions at neutral pH. Ensure the aldehyde has not been oxidized to a carboxylic acid.

-

Side Reactions: During hydrazone formation, azine formation can occur, which is a reaction between two hydrazone molecules.[5] This can be minimized by using a slight excess of the aldehyde/ketone and by avoiding high concentrations of the hydrazide.

-

Purification Challenges: Hydrazones can sometimes be challenging to purify by silica gel chromatography. Reverse-phase HPLC is often a more suitable method for polar or peptidic hydrazones.[5] For some products, precipitation from the reaction mixture or trituration with a non-polar solvent can be effective purification strategies.

-

Incomplete TBDPS Deprotection: If deprotection is sluggish, a slight excess of TBAF can be added. However, be cautious as prolonged reaction times or excess fluoride can potentially lead to degradation of other sensitive functional groups.

Conclusion

TBDPS-acetohydrazide is a powerful reagent for the synthesis of complex bioconjugates. The robust nature of the TBDPS protecting group provides the necessary stability to withstand a variety of reaction conditions, enabling its use in intricate, multi-step synthetic pathways. The protocols and data presented in these application notes offer a solid foundation for the successful implementation of TBDPS-acetohydrazide in your research and development endeavors. By understanding the underlying chemistry and optimizing the reaction conditions, researchers can leverage the unique advantages of this reagent to construct novel and sophisticated biomolecular architectures.

References

-

Wikipedia. tert-Butyldiphenylsilyl. [Link]

- BenchChem. (2025). Application of TBDPS Protecting Group in Natural Product Synthesis: Notes and Protocols.

- BenchChem. (2025). Conditions for removing TBDMS group in the presence of other protecting groups.

- Applied Chemical Engineering. (2022). Selective Deprotection of Strategy for TBS Ether Under Mild Condition.

-

ResearchGate. (2020). Deprotection of the TBDPS group. [Link]

-

Organic Chemistry Portal. tert-Butyldiphenylsilyl Ethers. [Link]

- EPub Bayreuth. (2022).

-

Fang, G. M., Li, Y. M., Shen, F., Huang, Y. C., Li, J. B., Lin, Y., Cui, H. K., & Liu, L. (2013). Chemical synthesis of proteins using peptide hydrazides as thioester surrogates. Nature protocols, 8(12), 2487–2503. [Link]

-

Glycoscience Protocols. (2021). Introduction of tert-butyldiphenylsilyl (TBDPS) group. [Link]

- Dirksen, A., & Dawson, P. E. (2008). Rapid oxime and hydrazone ligations with aromatic aldehydes for biomolecular labeling.

-

Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

-

ResearchGate. (2020). Reaction pathway for synthesis acetohydrazide derivative of CZT and its coupling with proteins. [Link]

- ResearchGate. (2018). Comparison of the kinetics of aldehyde sensing by covalent bond formation with hydrazines and hydroxylamines.

- ResearchGate. (2025).

- The Royal Society of Chemistry. (2014). One-pot Native Chemical Ligation of Peptide Hydrazides Enables Total Synthesis of Modified Histones.

- Barta-Szalai, G., & Lempert, K. (1981). Note on the conversion of some hydrazides into aldehydes in n-butylamine solution. Periodica Polytechnica Chemical Engineering, 25(4), 253-256.

-

Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical reviews, 117(15), 10358–10376. [Link]

-

Kajjari, P. B., et al. (2014). Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry. Macromolecular bioscience, 14(7), 946–955. [Link]

- BenchChem. (2025). Application Notes and Protocols: Formation of Hydrazones from N'-tert-butyl(tert-butoxy)carbohydrazide with Aldehydes and Ketones.

- Bioconjugation and crosslinking technical handbook. Thermo Fisher Scientific.

Sources

- 1. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. tert-Butyldiphenylsilyl - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 8. epub.uni-bayreuth.de [epub.uni-bayreuth.de]

Bioconjugation protocols using TBDPS-protected hydrazide linkers

Application Note: Site-Specific Bioconjugation using TBDPS-Protected Hydrazide Linkers

Executive Summary & Rationale

This guide details the protocol for utilizing tert-butyldiphenylsilyl (TBDPS)-protected hydrazide linkers in the synthesis of Antibody-Drug Conjugates (ADCs) and glycoprotein probes.

While standard hydrazide conjugation is well-established, the TBDPS-protected variant offers a distinct tactical advantage: Orthogonality .

-

The Problem: In complex linker synthesis, a free hydrazide group is nucleophilic and can react prematurely with esters, activated carboxylates, or aldehydes present in the payload or during purification. Traditional Boc protection requires acidic deprotection (TFA/HCl), which can degrade acid-sensitive payloads (e.g., acetals, certain peptide bonds).

-

The Solution: The TBDPS group on the hydrazine nitrogen (

) masks nucleophilicity. It is stable to both acid and base but is cleaved specifically by fluoride ions (e.g., TBAF) or strong acid under controlled conditions. This allows the linker-payload to be synthesized and purified in organic solvents before the final "unmasking" and aqueous conjugation.

Mechanism of Action

The workflow operates on a "Mask-Activate-Ligate" principle.

-

Masking: The hydrazide is silylated (TBDPS), rendering it inert to acylation and alkylation.

-

Activation (Deprotection): Fluoride ions (

) attack the silicon atom (forming the strong Si-F bond), releasing the free hydrazide. -

Ligation: The free hydrazide reacts with an aldehyde (generated via periodate oxidation of glycans) on the biomolecule. This step is catalyzed by aniline , which forms a highly reactive Schiff base intermediate, accelerating the rate-determining dehydration step.

Visualizing the Pathway

Figure 1: The convergent workflow. The linker is activated separately from the antibody preparation to ensure stability.

Materials & Reagents

| Reagent | Specification | Purpose |

| TBDPS-Linker | >95% Purity (HPLC) | The payload-bearing construct. |

| TBAF | 1.0 M in THF | Fluoride source for deprotection. |

| Sodium Periodate | 10-20 mM (Fresh) | Oxidizes sialic acids to aldehydes. |

| Aniline | 99.5% Pure | Nucleophilic catalyst (Essential). |

| Coupling Buffer | 0.1M Na Phosphate, pH 6.0 | Ideal pH for hydrazone formation. |

| Quench Buffer | 0.2M Tris or Ethanolamine | Stops reaction/scavenges aldehydes. |

| Desalting Column | Zeba™ Spin or PD-10 | Removal of excess small molecules. |

Detailed Protocols

Phase 1: Linker Deprotection (Activation)